![molecular formula C21H44O2Sn B14596993 Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane CAS No. 61276-60-6](/img/structure/B14596993.png)
Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane is a chemical compound with the molecular formula C21H44O2Sn and a molecular weight of 447.274 g/mol . This compound is known for its unique structure, which includes a stannane (tin) core bonded to a complex organic moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane typically involves the reaction of tributylstannyl chloride with the corresponding alcohol under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control to ensure it meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of organotin compounds with different functional groups.
Applications De Recherche Scientifique
Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane involves its interaction with various molecular targets. The tin atom in the compound can form bonds with different functional groups, facilitating various chemical transformations. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin hydride
Uniqueness
Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane is unique due to its specific structure, which imparts distinct chemical properties. Compared to other tributyltin compounds, it has a more complex organic moiety, which can influence its reactivity and applications. This makes it a valuable compound for specialized research and industrial applications .
Propriétés
Numéro CAS |
61276-60-6 |
|---|---|
Formule moléculaire |
C21H44O2Sn |
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
tributyl-[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxystannane |
InChI |
InChI=1S/C9H17O2.3C4H9.Sn/c1-6-7(11-6)8(2,3)9(4,5)10;3*1-3-4-2;/h6-7H,1-5H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
Clé InChI |
XKYDYCABZSUWNC-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(C)(C)C(C)(C)C1C(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


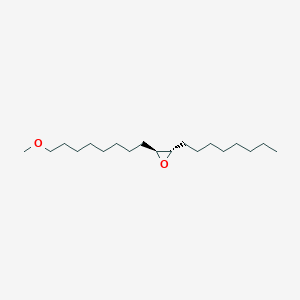
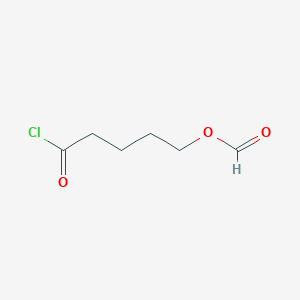
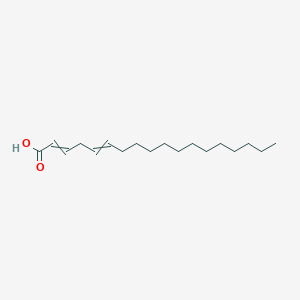
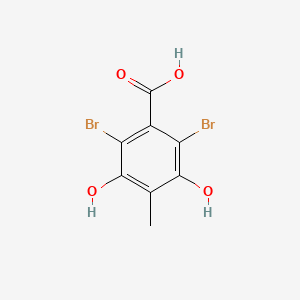

![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)](/img/structure/B14596944.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)


![4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine](/img/structure/B14597003.png)
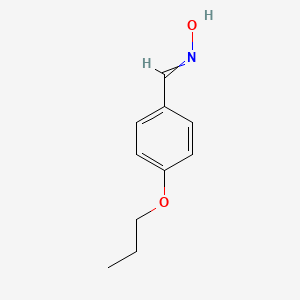
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)
